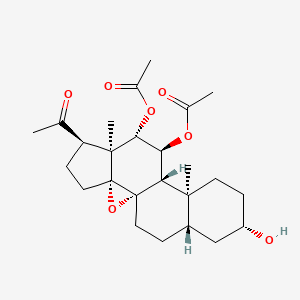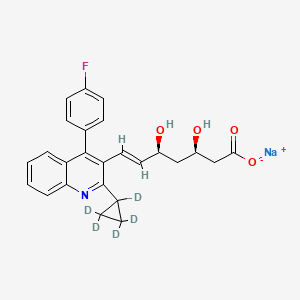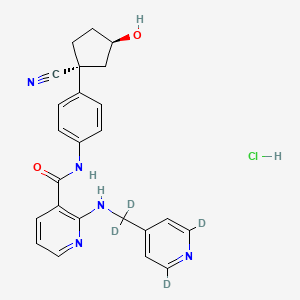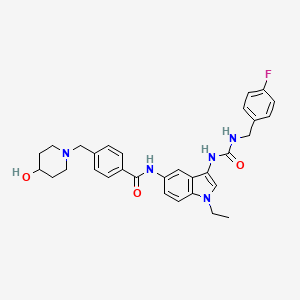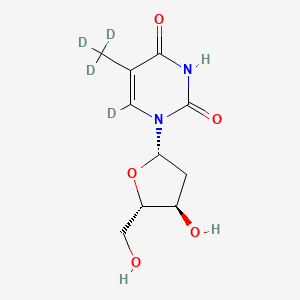
Telbivudine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telbivudine-d4 is a deuterated form of Telbivudine, a synthetic thymidine nucleoside analogue. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This compound is structurally similar to Telbivudine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Telbivudine-d4 involves several steps, starting from L-xylose. The process includes acetonide formation, benzoylation, hydrolysis, acylation, and condensation with uracil derivatives. The key steps are as follows :
Acetonide Formation: L-xylose reacts with acetone and sulfuric acid to form an acetonide.
Benzoylation: The acetonide is benzoylated using benzoyl chloride in pyridine/chloroform.
Hydrolysis: The acetonide is hydrolyzed with acetic acid to yield a dihydroxy sugar.
Acylation: The dihydroxy sugar is acylated with acetic anhydride.
Condensation: The acylated sugar is condensed with 2,4-bis(trimethylsilyloxy)pyrimidine using trimethylsilyl triflate in dichloroethane.
Deoxygenation: The resulting nucleoside undergoes deoxygenation and iodination to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of 5-methyl-L-uridine as the starting material, followed by dehydration, acylation-halogenation, catalytic hydrogenation, and deprotection steps .
Analyse Des Réactions Chimiques
Types of Reactions
Telbivudine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Telbivudine-d4 has several scientific research applications, including :
Chemistry: Used as a reference compound in studies involving deuterium-labeled nucleosides.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Telbivudine.
Industry: Employed in the development of antiviral drugs and therapeutic agents.
Mécanisme D'action
Telbivudine-d4 exerts its effects by inhibiting the hepatitis B virus DNA polymerase (reverse transcriptase). It is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination and inhibition of viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: Another nucleoside analogue used in the treatment of HBV.
Adefovir: An antiviral drug used for HBV infections.
Entecavir: A potent antiviral agent for HBV.
Uniqueness
Telbivudine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. It has shown better efficacy and lower resistance rates compared to Lamivudine and Adefovir .
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
6-deuterio-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3,3D |
Clé InChI |
IQFYYKKMVGJFEH-SRNOQZKNSA-N |
SMILES isomérique |
[2H]C1=C(C(=O)NC(=O)N1[C@@H]2C[C@H]([C@@H](O2)CO)O)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


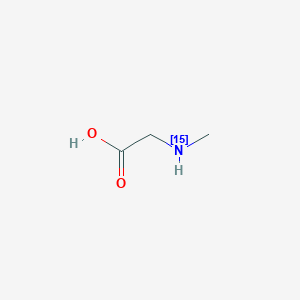
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
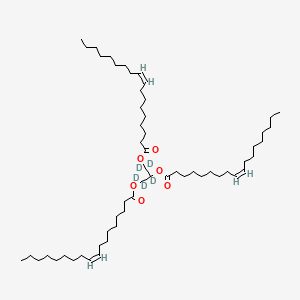
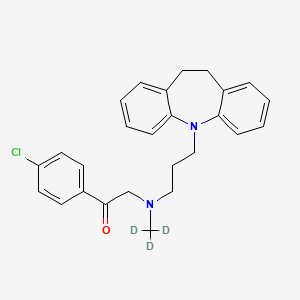
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
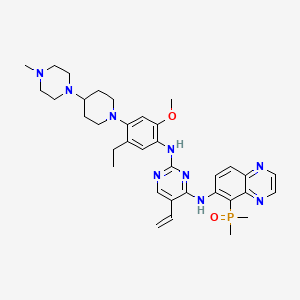
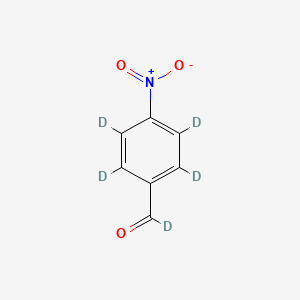
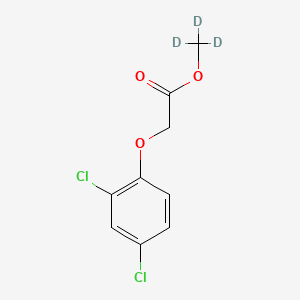
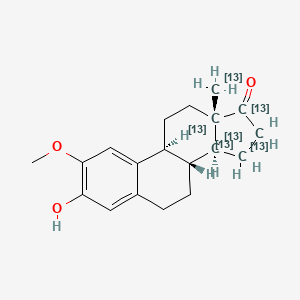
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
